![molecular formula C8H17ClN2O B1398396 2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride CAS No. 1219972-14-1](/img/structure/B1398396.png)
2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride
Overview
Description
2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride is a chemical compound with a molecular formula of C8H16ClNO. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a piperidinyl ring, and an ethanone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride typically involves the reaction of 4-methylpiperidine with an appropriate precursor, such as an alpha-haloketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial synthesis include ethanol, methanol, and water. The reaction temperature is typically maintained between 50-100°C, and the reaction time can vary from a few hours to several days, depending on the specific process parameters.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild to moderate conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides, with the reactions carried out in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
Building Block for Synthesis
- The compound serves as a crucial building block in the synthesis of more complex molecules. It is often used in organic synthesis to create derivatives that can exhibit varied chemical properties and biological activities.
Chemical Reactions
- 2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride can undergo several types of reactions:
Biology
Enzyme Mechanisms
- This compound is employed in studying enzyme mechanisms, particularly those related to metabolic pathways. It has been used in research focusing on dipeptidyl peptidase IV (DPP-4) inhibitors, which are significant for managing metabolic diseases like type 2 diabetes .
Protein-Ligand Interactions
- It plays a role in investigating protein-ligand interactions, providing insights into how small molecules can influence protein function and activity.
Medicine
Therapeutic Potential
- The compound has shown potential therapeutic effects and is being investigated as a precursor for pharmaceutical compounds. Its derivatives have demonstrated efficacy against various cancer cell lines by promoting apoptosis through the upregulation of genes such as p53 and Bax .
DPP-4 Inhibition Studies
- Research indicates that derivatives of this compound effectively inhibit DPP-4 activity, enhancing insulin secretion and lowering blood glucose levels, thus offering pathways for therapeutic intervention in diabetes management .
Industry
Specialty Chemicals Production
- In industrial applications, it is utilized in the production of specialty chemicals and intermediates for various processes. Its ability to participate in diverse chemical reactions makes it valuable for producing compounds with specific desired properties .
Case Study 1: DPP-4 Inhibitors Development
A notable study highlighted the role of this compound in developing DPP-4 inhibitors. This study demonstrated that compounds derived from this molecule could effectively inhibit DPP-4 activity, thereby providing a pathway for therapeutic intervention in type 2 diabetes management.
Case Study 2: Cancer Therapeutics
Another research effort explored the anti-cancer properties of derivatives of this compound. The findings indicated that these derivatives could induce apoptosis in cancer cells through mechanisms involving key regulatory proteins such as p53 and Bax.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride
- 2-Amino-1-(4-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride
Uniqueness
2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable molecule for various research and industrial applications.
Biological Activity
2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride, with the molecular formula C₈H₁₆ClNO, is a compound that has garnered attention in various scientific fields due to its structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in research and medicine.
Chemical Overview
The compound is characterized by an amino group, a piperidinyl ring, and an ethanone moiety. These features contribute to its versatility in chemical reactions and biological interactions. It is often utilized as a building block in the synthesis of more complex molecules and has implications in enzyme studies and protein-ligand interactions .
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. It can function as an inhibitor or activator , modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism varies depending on the application context .
Enzyme Interaction
Research indicates that this compound is involved in studying enzyme mechanisms, particularly those related to metabolic pathways. For instance, it has been employed in the investigation of dipeptidyl peptidase IV (DPP-4) inhibitors, which are significant for managing metabolic diseases like type 2 diabetes .
Pharmacological Applications
The compound has shown potential therapeutic effects, particularly as a precursor for pharmaceutical compounds. Its derivatives have been explored for their anti-cancer properties, demonstrating efficacy against various cancer cell lines by promoting apoptosis through the upregulation of genes such as p53 and Bax .
Study on DPP-4 Inhibition
A notable study highlighted the role of this compound in developing DPP-4 inhibitors. These inhibitors are crucial for treating type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels. The study demonstrated that compounds derived from this molecule could effectively inhibit DPP-4 activity, thereby offering a pathway for therapeutic intervention .
Anti-Cancer Activity
Another significant investigation focused on the anti-cancer properties of derivatives related to this compound. The results showed that these derivatives reduced growth in multiple hematological cancer cell lines while simultaneously increasing apoptosis-related gene expression. Molecular docking analyses confirmed their binding efficiency to active site residues within cancer-related proteins .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
2-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride | DPP-4 inhibition | Similar structure with different pharmacokinetics |
2-Amino-1-(4-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride | Anti-cancer properties | Enhanced binding affinity due to phenyl group |
The comparative analysis highlights how variations in structure can lead to different biological activities, emphasizing the importance of structure-activity relationships (SAR) in drug development.
Properties
IUPAC Name |
2-amino-1-(4-methylpiperidin-1-yl)ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7-2-4-10(5-3-7)8(11)6-9;/h7H,2-6,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNMNIKLUWGIAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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